(6aR)-3-[3-[[(6aR)-2-methoxy-14-oxo-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-14-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-D211 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common methods include:
Metal-catalyzed cross-coupling reactions: These reactions often use palladium or copper catalysts to form carbon-carbon bonds.
Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile.
Oxidation and reduction reactions: These reactions are used to introduce or modify functional groups.
Industrial Production Methods
Industrial production of (S,S)-D211 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
(S,S)-D211 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Electrophiles: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (S,S)-D211 may produce a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
(S,S)-D211 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its DNA damaging properties, which can be useful in understanding cellular responses to DNA damage.
Medicine: Investigated for its potential use in cancer therapy due to its ability to damage DNA in cancer cells.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S,S)-D211 involves its interaction with DNA, leading to the formation of DNA adducts and subsequent DNA damage. This can trigger cellular responses such as cell cycle arrest, apoptosis, or DNA repair mechanisms. The specific molecular targets and pathways involved include:
DNA polymerases: Enzymes involved in DNA replication.
DNA repair enzymes: Enzymes involved in the repair of damaged DNA.
Cell cycle regulators: Proteins that control the progression of the cell cycle.
Comparison with Similar Compounds
(S,S)-D211 can be compared with other DNA damaging agents, such as:
Cisplatin: A platinum-based chemotherapy drug that forms DNA crosslinks.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
Mitomycin C: An antitumor antibiotic that crosslinks DNA.
Uniqueness
(S,S)-D211 is unique in its specific mechanism of DNA damage and its potential applications in various fields of research. Unlike some other DNA damaging agents, it may offer more targeted effects with potentially fewer side effects.
List of Similar Compounds
- Cisplatin
- Doxorubicin
- Mitomycin C
Properties
Molecular Formula |
C39H36N4O6 |
---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
(6aR)-3-[3-[[(6aR)-2-methoxy-14-oxo-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-14-one |
InChI |
InChI=1S/C39H36N4O6/c1-46-34-16-30-32(40-20-28-14-24-8-3-5-10-26(24)22-42(28)38(30)44)18-36(34)48-12-7-13-49-37-19-33-31(17-35(37)47-2)39(45)43-23-27-11-6-4-9-25(27)15-29(43)21-41-33/h3-6,8-11,16-21,28-29H,7,12-15,22-23H2,1-2H3/t28-,29-/m1/s1 |
InChI Key |
ULIORDBSGQEFLN-FQLXRVMXSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC4=CC=CC=C4C[C@@H]3C=N2)OCCCOC5=C(C=C6C(=C5)N=C[C@H]7CC8=CC=CC=C8CN7C6=O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC4=CC=CC=C4CC3C=N2)OCCCOC5=C(C=C6C(=C5)N=CC7CC8=CC=CC=C8CN7C6=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.